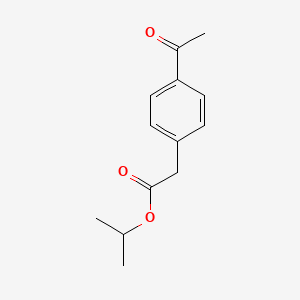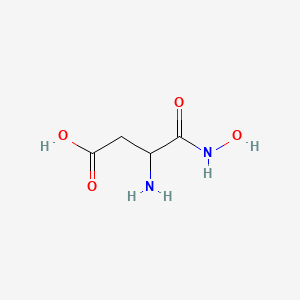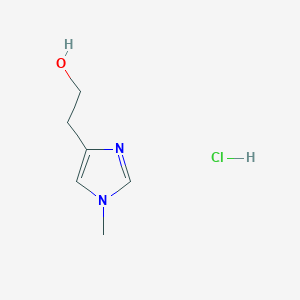
2-(1-Methyl-1H-imidazol-4-yl)ethanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-imidazol-4-yl)ethanolhydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 1-position and an ethanol group at the 4-position of the imidazole ring, with a hydrochloride salt form. It is widely used in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)ethanolhydrochloride typically involves the reduction of 1-methylimidazole-4-carboxylic acid. The process begins with the suspension of 1-methylimidazole-4-carboxylic acid in tetrahydrofuran (THF), followed by the addition of lithium aluminum hydride at 0°C. The mixture is then stirred at room temperature overnight and subsequently at 50°C for one hour. Water and sodium sulfate are added to the mixture, and the resulting precipitate is filtered out .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Methyl-1H-imidazol-4-yl)ethanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of 2-(1-Methyl-1H-imidazol-4-yl)acetaldehyde or 2-(1-Methyl-1H-imidazol-4-yl)acetic acid.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(1-Methyl-1H-imidazol-4-yl)ethanolhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1H-imidazol-4-yl)ethanolhydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The ethanol group can enhance the compound’s solubility and facilitate its transport across biological membranes. The hydrochloride salt form improves the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
2-(1H-Imidazol-1-yl)ethanol: Similar structure but lacks the methyl group at the 1-position.
1-Methylimidazole-4-carboxylic acid: Precursor in the synthesis of 2-(1-Methyl-1H-imidazol-4-yl)ethanolhydrochloride.
1-Methyl-4-chloromethylimidazole: A chlorinated derivative used in organic synthesis.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and ethanol groups enhances its reactivity and versatility in various applications.
Propriétés
Formule moléculaire |
C6H11ClN2O |
|---|---|
Poids moléculaire |
162.62 g/mol |
Nom IUPAC |
2-(1-methylimidazol-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-8-4-6(2-3-9)7-5-8;/h4-5,9H,2-3H2,1H3;1H |
Clé InChI |
LXXRPNHXYQAJPE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)CCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


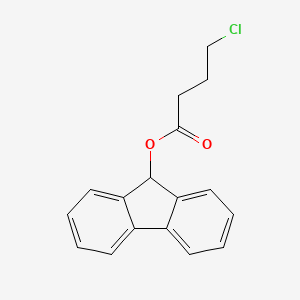
![1,4-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13140256.png)
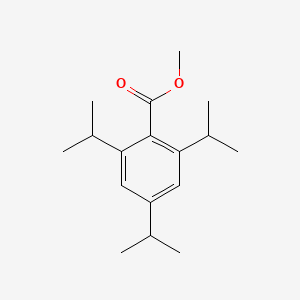
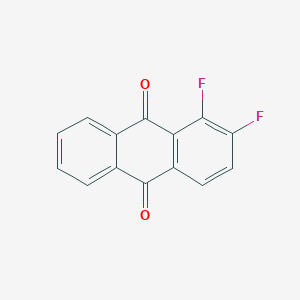
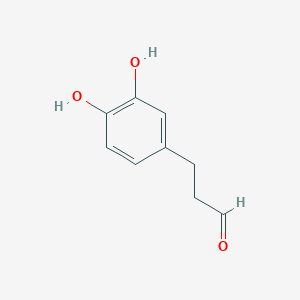

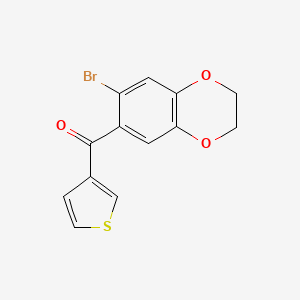
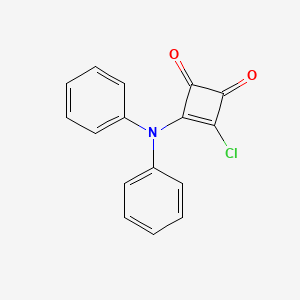
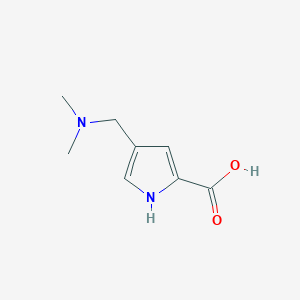


![[1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl-](/img/structure/B13140327.png)
